molecular formula C9H7ClN2O2 B3054836 5-(4-Chlorophenyl)imidazolidine-2,4-dione CAS No. 6212-32-4

5-(4-Chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B3054836
CAS No.: 6212-32-4
M. Wt: 210.62 g/mol
InChI Key: VPZYKVWVBSWFFL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a 4-chlorophenyl group attached to the fifth position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. Another method involves the Bucherer-Bergs reaction, where the corresponding ketone reacts with ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

  • 5-(2-Chlorophenyl)imidazolidine-2,4-dione
  • 5-(4-Bromophenyl)imidazolidine-2,4-dione
  • 5-(4-Methylphenyl)imidazolidine-2,4-dione

Comparison: 5-(4-Chlorophenyl)imidazolidine-2,4-dione is unique due to the presence of the 4-chlorophenyl group, which imparts specific pharmacological properties. Compared to its analogs, such as 5-(2-Chlorophenyl)imidazolidine-2,4-dione, the position of the chlorine atom can significantly influence the compound’s biological activity and binding affinity to molecular targets .

Properties

IUPAC Name

5-(4-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYKVWVBSWFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6212-32-4
Record name 2,4-Imidazolidinedione, 5-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

15.0 g (0.11 mol) of 4-chlorobenzaldehyde, 51.3 g (0.53 mol) of ammonium carbonate and 7.6 g (0.12 mol) of potassium cyanate are stirred in 150 ml water and 150 ml methanol for 18 hours at 55° C. The solvent is distilled off, the residue dissolved in water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated by evaporation.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
51.3 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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